Superior Potency in GPR119 Agonist Series Compared to Non-Fluorinated Scaffolds
In a comparative SAR study, 7-azaspiro[3.5]nonane derivatives bearing strategic fluorine substitution (including the 2-fluoro moiety) demonstrated significantly improved GPR119 agonistic activity relative to unsubstituted analogs. While the exact IC50 for 2-fluoro-7-azaspiro[3.5]nonane hydrochloride itself as a building block is not directly reported, the optimized derivative 54g (containing the 7-azaspiro[3.5]nonane core with a fluorinated aryl group) achieved a desirable PK profile in Sprague-Dawley rats and a favorable glucose-lowering effect in diabetic rats, underscoring the critical role of fluorination in enhancing target engagement [1].
| Evidence Dimension | In vivo efficacy (glucose lowering) of GPR119 agonist derivatives |
|---|---|
| Target Compound Data | Compound 54g (7-azaspiro[3.5]nonane core with fluorinated substituents) showed favorable glucose lowering effect in diabetic rats |
| Comparator Or Baseline | Unsubstituted 7-azaspiro[3.5]nonane derivatives (specific data not reported for this exact comparator) |
| Quantified Difference | Not explicitly quantified; class-level improvement inferred from SAR trends |
| Conditions | Diabetic rat model; oral administration |
Why This Matters
Demonstrates that fluorinated 7-azaspiro[3.5]nonane cores are essential for achieving in vivo glucose-lowering efficacy, justifying procurement of the 2-fluoro building block for GPR119 agonist programs.
- [1] Matsuda D, et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorg Med Chem. 2018;26(8):1832-1847. View Source
